

Thermal stability and melting point of 4-propoxyphenylboronic acid

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Compound of Interest

Compound Name: 4-Propoxyphenylboronic acid

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<Technical Guide: Thermal Properties of **4-Propoxyphenylboronic Acid**>

A Comprehensive Analysis of Melting Point and Thermal Stability for Pharmaceutical and Chemical Process Development

Abstract

4-Propoxyphenylboronic acid is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its thermal properties—specifically its melting point and thermal stability—is paramount for ensuring process safety, reaction optimization, and maintaining the integrity of the compound during storage and handling. This guide provides an in-depth analysis of the melting behavior and thermal decomposition profile of **4-propoxyphenylboronic acid**. We present validated methodologies for accurate characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discuss the common decomposition pathways for arylboronic acids, and offer practical insights for researchers, chemists, and drug development professionals.

Introduction: The Role and Significance of 4-Propoxyphenylboronic Acid

4-Propoxyphenylboronic acid belongs to the versatile class of arylboronic acids, which are indispensable building blocks in the synthesis of complex organic molecules. Their utility in

forming carbon-carbon bonds has made them central to the production of pharmaceuticals, agrochemicals, and advanced materials. The propoxy substituent on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics.

The thermal behavior of a reagent like **4-propoxyphenylboronic acid** is not merely a physical data point; it is a critical process parameter.

- **Process Safety:** Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup, and the release of potentially hazardous byproducts. Defining a safe operating temperature range is essential.
- **Reaction Efficiency:** Many cross-coupling reactions are conducted at elevated temperatures. Understanding the stability threshold of the boronic acid ensures that it remains intact and available for the catalytic cycle, preventing yield loss due to degradation.
- **Purity and Quality:** Decomposition can introduce impurities into the reaction mixture, complicating purification and potentially compromising the quality of the final product.
- **Storage and Handling:** Establishing the melting point and decomposition temperature informs appropriate storage conditions to ensure long-term stability and shelf-life.^{[1][2]}

This guide serves as a technical resource, consolidating experimental data with mechanistic principles to provide a holistic understanding of the thermal properties of this key synthetic intermediate.

Melting Point Determination

The melting point is a fundamental thermodynamic property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. However, impurities or the presence of anhydrides can lead to a melting point depression or a broader melting range. Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can influence the observed melting point.^{[3][4][5]}

Reported Melting Point Values

Multiple chemical suppliers and databases report the melting point of **4-propoxyphenylboronic acid**. A summary of these values is presented below. The slight variations can be attributed to differences in purity and analytical methodology.

Source	Reported Melting Point (°C)
Chemical-Suppliers.com	123-126 °C (lit.) [3]
ChemicalBook	123-126 °C (lit.) [6]
Guidechem	126 °C (lit.) [7]

The consistent range of 123-126°C suggests this is a reliable value for high-purity material.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While capillary melting point apparatus provides a visual melting range, DSC offers a more quantitative and detailed thermodynamic profile of the melting process.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To precisely determine the onset temperature, peak melting temperature (T_m), and enthalpy of fusion (ΔH_{fus}) of **4-propoxyphenylboronic acid**.

Methodology:

- Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard ($T_m = 156.6^\circ\text{C}$).
- Sample Preparation: Accurately weigh 2-5 mg of **4-propoxyphenylboronic acid** into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.
- DSC Program:
 - Equilibrate the system at 25°C .
 - Ramp the temperature from 25°C to 200°C at a heating rate of $10^\circ\text{C}/\text{min}$ under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation during

the analysis.

- Cool the system back to 25°C.
- Data Analysis:
 - Plot the heat flow (W/g) as a function of temperature (°C).
 - The melting event will appear as an endothermic peak.
 - Determine the onset temperature by extrapolating the baseline prior to the peak and the inflectional tangent of the peak's leading edge.
 - The peak temperature (T_m) is the temperature at the lowest point of the endotherm.
 - Integrate the area of the peak to calculate the enthalpy of fusion (ΔH_{fus}) in J/g.

Causality Behind Experimental Choices:

- Slow Heating Rate (10°C/min): Ensures thermal equilibrium within the sample, providing a sharp and accurate melting peak. Faster rates can cause thermal lag and broaden the transition.
- Nitrogen Purge: Prevents thermo-oxidative decomposition, isolating the true melting and thermal decomposition events.
- Crimped Lid: Minimizes sublimation of the sample before melting, ensuring accurate mass for enthalpy calculations.

Thermal Stability and Decomposition

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For arylboronic acids, two primary decomposition pathways are of concern: protodeboronation and anhydride formation.^{[11][12]}

- Protodeboronation: The replacement of the C-B bond with a C-H bond, yielding the corresponding arene (propoxybenzene) and boric acid.^{[13][14]} This is often mediated by water, acid, or base and can be accelerated by certain metals.^{[11][13]}

- Anhydride (Boroxine) Formation: The intermolecular dehydration of three boronic acid molecules to form a stable, six-membered boroxine ring. This is a reversible process favored by heat and the removal of water.

Experimental Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition (mass loss) begins.^{[15][16]}

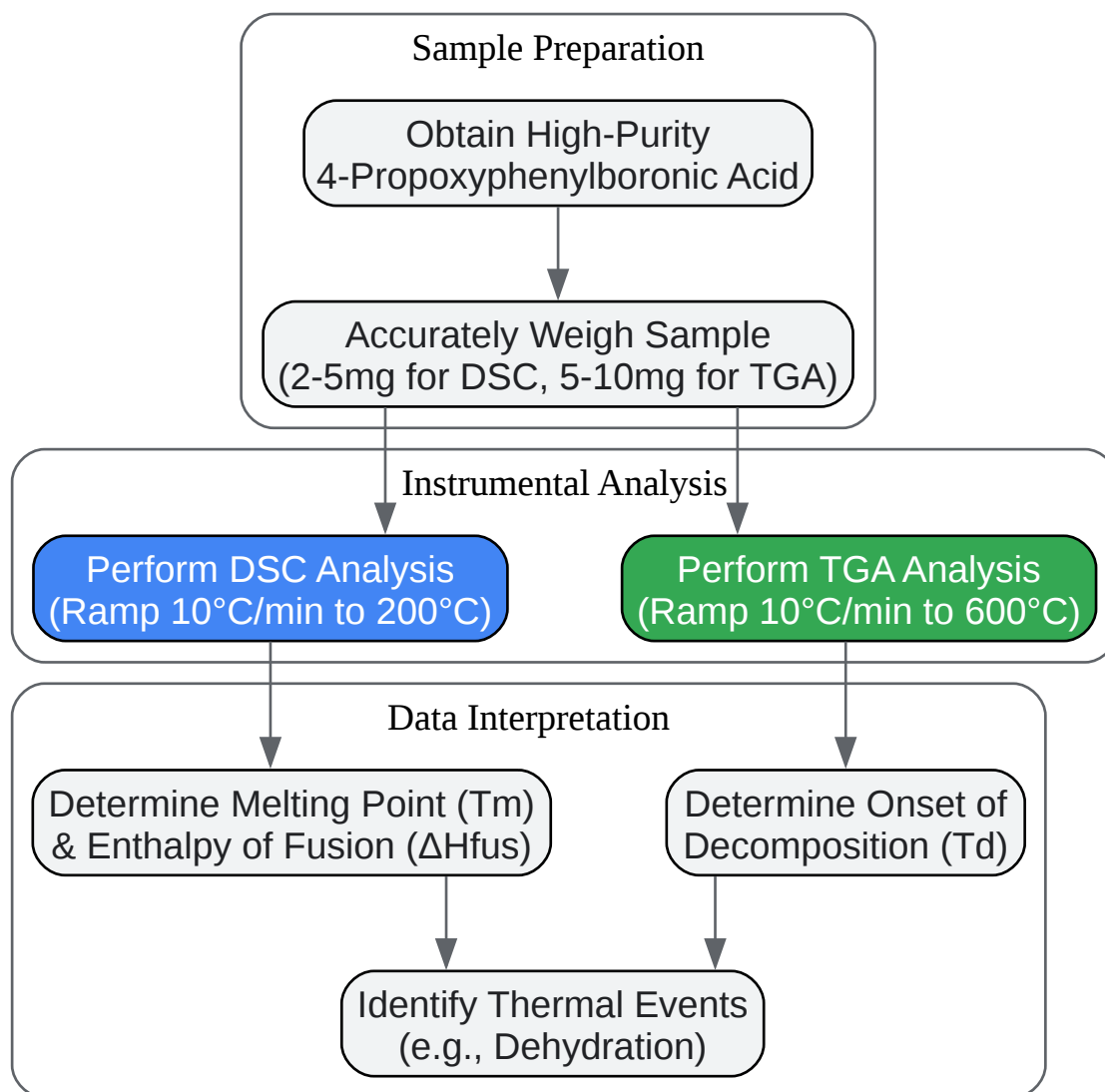
Objective: To determine the onset temperature of decomposition for **4-propoxyphenylboronic acid**.

Methodology:

- Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
- Sample Preparation: Place 5-10 mg of **4-propoxyphenylboronic acid** into a ceramic or platinum TGA pan.
- TGA Program:
 - Equilibrate the system at 30°C.
 - Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).
- Data Analysis:
 - Plot the percentage of initial mass versus temperature.
 - The onset of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs, determined by the intersection of tangents drawn from the initial baseline and the decomposition slope.

Visualizing the Thermal Analysis Workflow

The logical flow for a comprehensive thermal analysis is depicted below.



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Caption: Workflow for Thermal Characterization.

Proposed Decomposition Pathway

At elevated temperatures, particularly above its melting point, **4-propoxyphenylboronic acid** is expected to undergo thermal dehydration to form its corresponding boroxine anhydride. This is often the first significant thermal event. At much higher temperatures, cleavage of the C-B bond (protodeboronation if a proton source is available) or other fragmentation processes will occur.

Caption: Dehydration to form the Boroxine Anhydride.

Practical Implications and Handling Recommendations

Based on the thermal analysis, the following guidelines are recommended for professionals working with **4-propoxyphenylboronic acid**:

- **Storage:** The compound should be stored in a cool, dry place in a tightly sealed container to minimize moisture absorption and prevent premature dehydration to the boroxine.[2][7]
Refrigeration is recommended for long-term storage.
- **Process Temperature:** For reactions like Suzuki coupling, temperatures should be carefully controlled. While the melting point is around 123-126°C, prolonged heating even below this temperature can initiate anhydride formation. The TGA data provides the upper limit for thermal stability; process temperatures should remain well below the onset of decomposition to ensure reagent integrity and reaction purity.
- **Inert Atmosphere:** When heating the compound, especially near or above its melting point, the use of an inert atmosphere (e.g., Nitrogen, Argon) is crucial to prevent oxidation.[17]

Conclusion

4-Propoxyphenylboronic acid exhibits a sharp melting point in the range of 123-126°C, indicative of a well-defined crystalline structure in its pure form. Its primary thermal decomposition pathway under anhydrous heating is the formation of the corresponding tris(4-propoxyphenyl)boroxine through intermolecular dehydration. Thermogravimetric analysis is essential for defining the upper temperature limit for its use in chemical synthesis. By employing rigorous analytical techniques like DSC and TGA and understanding the underlying chemical principles, researchers can ensure the safe, effective, and reliable use of this valuable synthetic reagent, ultimately leading to more robust and reproducible chemical processes.

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